molecular formula C20H14N4O6 B13737850 6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 42357-98-2

6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B13737850
CAS No.: 42357-98-2
M. Wt: 406.3 g/mol
InChI Key: WCDDKUNFTZUFEA-UHFFFAOYSA-N
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Description

“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” typically involves the following steps:

    Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for diazotization and coupling reactions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” has several applications in scientific research, including:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of “6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” depends on its application:

    Dyeing: The compound binds to fibers through various interactions, including hydrogen bonding and van der Waals forces.

    Biological Activity: If it exhibits antimicrobial or anticancer properties, it may interact with cellular components, such as DNA or proteins, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl Red: Another azo dye with similar structural features but different substituents.

    Congo Red: A well-known azo dye used in histology and as an indicator.

Uniqueness

“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” is unique due to its specific substituents, which may impart distinct chemical and physical properties, such as color, solubility, and reactivity.

Properties

CAS No.

42357-98-2

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

6-hydroxy-5-[(2-methoxy-4-nitrophenyl)diazenyl]-2-methylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H14N4O6/c1-23-19(26)12-5-3-4-11-17(12)13(20(23)27)9-15(18(11)25)22-21-14-7-6-10(24(28)29)8-16(14)30-2/h3-9,25H,1-2H3

InChI Key

WCDDKUNFTZUFEA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC)C1=O

Origin of Product

United States

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